S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is a complex organic compound with a unique structure that includes a decahydro-2-naphthyl group, a butyl chain, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the decahydro-2-naphthyl derivative, which is then reacted with a butyl amine to form the intermediate. This intermediate is subsequently treated with ethyl thiosulfate under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The decahydro-2-naphthyl group may enhance the compound’s binding affinity to specific targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfate derivatives and decahydro-2-naphthyl-containing molecules. Examples include:
- Ethanethiol, 2-(4-(decahydro-2-naphthyl)butyl)amino-, hydrogen sulfate (ester)
- Other naphthalene derivatives with similar structural features
Uniqueness
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21209-19-8 |
---|---|
Molecular Formula |
C16H31NO3S2 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
4-[(8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C16H31NO3S2/c18-22(19,21)20-12-11-17-10-4-3-5-14-8-9-15-6-1-2-7-16(15)13-14/h14-17H,1-13H2,(H,18,19,21)/t14?,15?,16-/m0/s1 |
InChI Key |
QQYDMJPKLDCHMD-GPANFISMSA-N |
Isomeric SMILES |
C1CCC2CCC(C[C@@H]2C1)CCCCNCCOS(=O)(=S)O |
Canonical SMILES |
C1CCC2CC(CCC2C1)CCCCNCCOS(=O)(=S)O |
Origin of Product |
United States |
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